molecular formula C9H19Br B13994103 4-(2-bromoethyl)-Heptane

4-(2-bromoethyl)-Heptane

Cat. No.: B13994103
M. Wt: 207.15 g/mol
InChI Key: QBQXAJQPXMFCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-heptane is a branched alkane derivative featuring a bromoethyl substituent (-CH₂CH₂Br) at the fourth carbon of a heptane backbone. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or fluorinated materials due to their ability to undergo nucleophilic substitution (e.g., SN2 reactions) .

Properties

IUPAC Name

4-(2-bromoethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-3-5-9(6-4-2)7-8-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQXAJQPXMFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-Heptane typically involves the bromination of heptane derivatives. One common method is the free radical bromination of heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(2-bromoethyl)-Heptane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-Heptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, 4-(2-bromoethyl)-Heptane can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination: Alkenes.

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes.

Scientific Research Applications

4-(2-Bromoethyl)-Heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-Heptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key bromoethyl-substituted compounds and their properties:

Compound Name Molecular Formula CAS RN Key Features Applications/Reactivity Storage Conditions Reference
4-(2-Bromoethyl)-1,2-difluorobenzene C₈H₇BrF₂ 175018-77-6 Bromoethyl + difluorophenyl group; high electronegativity Fluorinated material synthesis 0–6°C
2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione C₁₆H₁₁BrN₂O₂ Not provided Bromoethyl linked to isoindoline-dione; polar aromatic system Biotinylated ligand synthesis (e.g., IDT785) Not specified
1-(4-Bromophenoxy)heptane C₁₃H₁₉BrO 123732-04-7 Bromophenyl ether + heptane chain; lipophilic backbone Agrochemical/pharmaceutical intermediates Not specified
4-(2-Bromoethyl)spiro[2.4]heptane C₉H₁₅Br Not provided Spirocyclic structure with bromoethyl; steric hindrance Structural studies, reaction mechanisms Not specified

Physicochemical Properties

  • Electrophilicity: Bromine’s polarizability enhances electrophilic substitution in aromatic systems (e.g., 4-(2-Bromoethyl)-1,2-difluorobenzene) compared to non-halogenated analogs .
  • Steric Effects : Spirocyclic derivatives like 4-(2-bromoethyl)spiro[2.4]heptane exhibit constrained geometries, reducing reaction rates in bulky environments .
  • Solubility: Heptane-based bromoethyl compounds (e.g., 1-(4-bromophenoxy)heptane) are more lipophilic than shorter-chain analogs, influencing their use in membrane-permeable agrochemicals .

Key Research Findings

  • Synthesis Efficiency : Bromoethylation reactions often yield 50–60% under mild conditions (e.g., PPh₃-mediated bromination) , but yields drop with steric hindrance (e.g., spirocyclic systems) .
  • Stability : Bromoethyl compounds require cold storage (0–6°C) to prevent decomposition, as seen in 4-(2-Bromoethyl)-1,2-difluorobenzene .
  • Environmental Impact : Brominated compounds necessitate careful handling due to bioaccumulation risks, though their utility in high-value syntheses justifies controlled use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.